

AZD-7762: A Technical Guide for Researchers

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Compound Name:	AZD-7762	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells with compromised G1 checkpoint function, a common feature of many tumors.[4][5] This chemosensitizing and radiosensitizing activity makes AZD-7762 a valuable tool for cancer research and a potential, albeit discontinued, therapeutic agent.[2][6] This guide provides an indepth overview of the chemical structure, properties, and biological activity of AZD-7762.

Chemical Structure and Properties

AZD-7762 is a synthetic small molecule belonging to the thiophene carboxamide class of organic compounds.[7] Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers



Identifier	Value
IUPAC Name	3-(Carbamoylamino)-5-(3-fluorophenyl)-N- [(3S)-3-piperidinyl]-2-thiophenecarboxamide[1]
SMILES	O=C(C1=C(NC(N)=O)C=C(C2=CC=CC(F)=C2) S1)N[C@@H]3CNCCC3[4]
InChI Key	IAYGCINLNONXHY-LBPRGKRZSA-N[4][8]
CAS Number	860352-01-8[1]

Physicochemical Properties

Property	Value
Chemical Formula	C17H19FN4O2S[1][4]
Molecular Weight	362.42 g/mol [1][4]
Appearance	White to yellow solid powder[4]
Solubility	Soluble in DMSO (≥18.1 mg/mL), DMF (~20 mg/mL), Ethanol (~10 mg/mL), and PBS (pH 7.2) (~10 mg/mL)
Storage	Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

Pharmacological Properties

AZD-7762 is a potent inhibitor of both Chk1 and Chk2 with high selectivity over other kinases. [4][9] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Chk1 and Chk2.[1][4]

In Vitro Activity



Parameter	Value	Cell Line/Assay Condition
Chk1 IC50	5 nM[9][10]	Cell-free kinase assay
Chk2 IC50	5 nM[9]	Cell-free kinase assay
Ki (Chk1)	3.6 nM[10]	
G2 Checkpoint Abrogation EC50	10 nM[10]	Camptothecin-induced
Cytotoxicity IC50	82.6 - 505.9 nM[10]	Various neuroblastoma cell lines

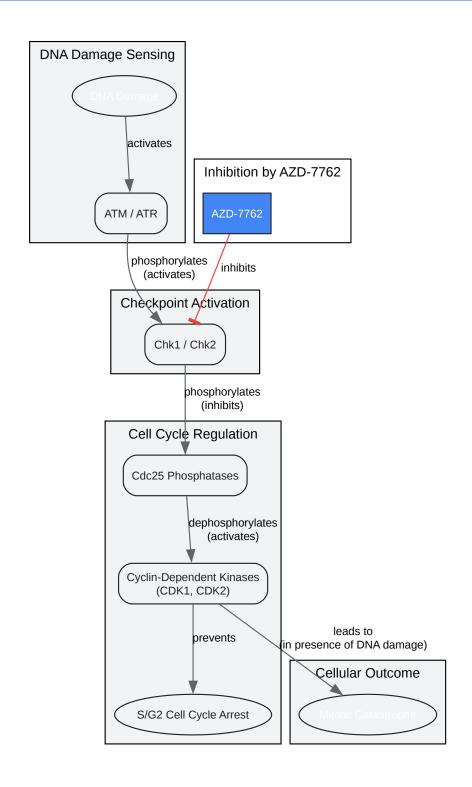
In Vivo Activity

- Radiosensitization: AZD-7762 has been shown to significantly enhance the radiosensitivity of p53-mutated tumor cells both in vitro and in vivo.[6]
- Chemosensitization: It potentiates the antitumor activity of DNA-damaging agents like gemcitabine and irinotecan in xenograft models.[4][5]
- Toxicity: Clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.

Signaling Pathway

AZD-7762 targets the DNA damage response pathway. Upon DNA damage, sensor proteins like ATM and ATR are activated. They, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate a range of downstream targets, including the Cdc25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S or G2/M phase, allowing time for DNA repair. By inhibiting Chk1 and Chk2, AZD-7762 prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to cell death.





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Caption: AZD-7762 inhibits Chk1/Chk2, disrupting DNA damage-induced cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments involving AZD-7762 are provided below.



Chk1 Kinase Assay (Scintillation Proximity Assay)

Objective: To determine the in vitro inhibitory activity of AZD-7762 against Chk1 kinase.

Methodology:

- Reagents: Recombinant human Chk1, biotinylated peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), [y-33P]ATP, **AZD-7762**, assay buffer, and scintillation proximity assay (SPA) beads.[10]
- Procedure: a. Add varying concentrations of AZD-7762 to the wells of a 384-well plate.[10] b. Add a mixture of Chk1 enzyme and the biotinylated peptide substrate to each well.[10] c. Initiate the kinase reaction by adding [y-33P]ATP.[10] d. Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for phosphorylation of the substrate.[10] e. Stop the reaction by adding a solution containing EDTA and SPA beads.[10] f. The biotinylated and phosphorylated peptide will bind to the streptavidin-coated SPA beads, bringing the radioisotope into close proximity and generating a light signal. g. Read the plate using a scintillation counter (e.g., TopCount).[10] h. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the AZD-7762 concentration.[10]



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Caption: Workflow for the Chk1 Kinase Scintillation Proximity Assay.

G2 Checkpoint Abrogation Assay

Objective: To assess the ability of **AZD-7762** to overcome a DNA damage-induced G2 cell cycle arrest.

Methodology:

- Cell Culture: Plate cells (e.g., HT-29) and allow them to adhere.[10]
- Induce G2 Arrest: Treat cells with a DNA-damaging agent such as camptothecin for a short period (e.g., 2 hours) to induce a G2 checkpoint arrest.[1]

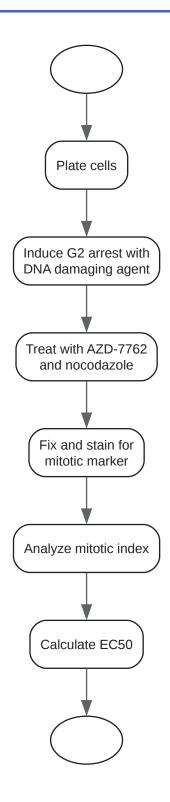
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- Treatment: Remove the DNA-damaging agent and treat the cells with varying concentrations
 of AZD-7762 in the presence of a mitotic inhibitor like nocodazole for an extended period
 (e.g., 20 hours).[1][10] Nocodazole traps cells that enter mitosis.
- Fixation and Staining: Fix the cells and stain them with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA stain (e.g., Hoechst).[10]
- Analysis: Analyze the cells using high-content imaging or flow cytometry to determine the
 percentage of cells in mitosis (mitotic index).[10] An increase in the mitotic index in the
 presence of AZD-7762 indicates abrogation of the G2 checkpoint.
- Data Analysis: Calculate the EC50 value for checkpoint abrogation.[1]





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Caption: Workflow for the G2 Checkpoint Abrogation Assay.

Clonogenic Survival Assay



Objective: To evaluate the long-term effect of **AZD-7762**, alone or in combination with other agents, on the ability of single cells to form colonies.

Methodology:

- Cell Plating: Plate a low density of cells in multi-well plates or dishes.[1]
- Treatment: Treat the cells with **AZD-7762**, a DNA-damaging agent, or a combination of both for a specified duration.[1]
- Incubation: Remove the treatment and allow the cells to grow in drug-free medium for 10-14 days until visible colonies are formed.[1]
- Staining and Counting: Fix the colonies with a solution like methanol and stain them with crystal violet. Count the number of colonies (typically defined as containing >50 cells).[1]
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

AZD-7762 is a well-characterized and potent inhibitor of Chk1 and Chk2, making it an invaluable research tool for studying the DNA damage response and for exploring strategies to sensitize cancer cells to genotoxic therapies. While its clinical development was halted, the extensive preclinical data available for **AZD-7762** continues to inform the development of next-generation checkpoint inhibitors. This guide provides a comprehensive resource for researchers utilizing **AZD-7762** in their studies.

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